molecular formula C12H13N3O5 B2928666 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1903450-63-4

3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2928666
CAS No.: 1903450-63-4
M. Wt: 279.252
InChI Key: GHMURPMDNLPUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic chemical compound of significant interest in medicinal chemistry research. This molecule is built from two key heterocyclic scaffolds known for their diverse biological activities: the 3,5-dimethylisoxazole moiety and the oxazolidine-2,4-dione core. The 3,5-dimethylisoxazole unit is a privileged structure in drug discovery, frequently employed in the design of bioactive molecules and is commercially available as a building block, such as 3,5-dimethylisoxazole-4-carbonyl chloride . The oxazolidine-2,4-dione ring is a close analog of the extensively researched thiazolidine-2,4-dione (TZD) scaffold, which is a well-established pharmacophore in the development of therapeutic agents . While specific biological data for this exact compound is not available in the public domain, researchers can explore its potential based on the known properties of its components. The TZD scaffold and its analogs are renowned for their ability to act as modulators of nuclear receptors like the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) , a key target in metabolic disease research . Furthermore, such heterocyclic systems have demonstrated a wide range of other pharmacological activities, including antimicrobial effects by inhibiting bacterial enzymes like Mur ligases, and antioxidant properties through reactive oxygen species (ROS) scavenging . The structural features of this compound, particularly the azetidine linker, make it a valuable candidate for investigating structure-activity relationships (SAR) and for use as a key intermediate in the synthesis of more complex chemical libraries for high-throughput screening. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c1-6-10(7(2)20-13-6)11(17)14-3-8(4-14)15-9(16)5-19-12(15)18/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMURPMDNLPUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of greener solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzymes, potentially inhibiting their activity by binding to the active site. The azetidine and oxazolidine-2,4-dione moieties may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison :

  • Shared Features : All three compounds contain the 3,5-dimethylisoxazole group and a dione ring (oxazolidinedione or imidazolidinedione).
  • Differences: The target compound substitutes the pyrazole and benzyl groups in Nos.
  • Safety: Nos. 2161/2162 exceeded dietary exposure thresholds for structural class III (90 µg/person/day), suggesting similar compounds may require rigorous safety assessments .

Agrochemical Analogs (Oxazolidinedione Derivatives)

Pesticide databases highlight oxazolidinedione-based fungicides:

  • Vinclozolin : 3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione
  • Procymidone : 3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Comparison :

  • Structural Divergence : Vinclozolin and procymidone feature dichlorophenyl groups instead of the dimethylisoxazole moiety in the target compound. This substitution likely impacts bioactivity: dichlorophenyl groups enhance fungicidal activity, while dimethylisoxazole may improve solubility or target specificity.

Pharmaceutical Analogs (Azetidine-Containing Compounds)

A patent describes 3-((1R,3R)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol tartrate, an anticancer agent.

Comparison :

  • Shared Motifs : Both compounds incorporate azetidine rings and dione-related structures (tetrahydro-2H-pyridoindole vs. oxazolidinedione).
  • Functional Impact : The fluorinated aromatic and pyridoindole groups in the patented compound enhance DNA intercalation or kinase inhibition, while the target compound’s isoxazole may favor protease or cyclooxygenase interactions .

Data Table: Key Structural and Functional Attributes

Compound Name Core Structure Key Substituents Molecular Weight* Application Safety Notes
Target Compound Oxazolidine-2,4-dione Azetidine, 3,5-dimethylisoxazole ~349.3 g/mol Research chemical Limited data
WHO No. 2161 Imidazolidine-2,4-dione Pyrazole, 3-hydroxybenzyl ~424.4 g/mol Flavoring agent Exceeded class III exposure
Vinclozolin Oxazolidine-2,4-dione 3,5-Dichlorophenyl, ethenyl ~286.1 g/mol Fungicide Regulated endocrine disruptor
Patented Anticancer Compound (EP 2022) Tetrahydro-2H-pyrido[3,4-b]indole Fluorophenyl, fluoropropyl-azetidine ~684.5 g/mol Cancer therapy Under clinical evaluation

*Calculated based on structural formulas.

Biological Activity

The compound 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound consists of an oxazolidine core with a substituted azetidine and a 3,5-dimethylisoxazole moiety. The structural complexity contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various molecular targets. Notably, it has been studied for its potential as an inhibitor of certain proteins involved in cancer progression.

  • BRD4 Inhibition : The compound has shown promise as a BRD4 inhibitor, a target implicated in cancer cell proliferation and survival. BRD4 is known to regulate gene expression and is often overexpressed in various cancers.
  • Cell Cycle Arrest : Studies have demonstrated that this compound can induce cell cycle arrest in cancer cell lines, specifically in the G1 phase, suggesting its potential utility in cancer therapy.

In Vitro Studies

Recent studies have evaluated the inhibitory effects of this compound on BRD4 and its impact on cell proliferation:

  • IC50 Values : The compound exhibited an IC50 value of approximately 0.544 μM against the BD1 domain of BRD4, indicating significant inhibitory potency .
  • Cell Line Studies : In MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability and induced apoptosis .

Case Studies

A notable study involved the synthesis of various derivatives based on the core structure of this compound to enhance its biological activity. The following table summarizes key findings from this research:

Compound DerivativeIC50 (μM)Mechanism of Action
DDT260.544BRD4 inhibition
DDT130.420Enhanced BRD4 inhibition
DDT140.460Similar mechanism as DDT13
DDT50No activityStructural modifications reduced efficacy

Table 1: Summary of Biological Activity of Compound Derivatives

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and BRD4:

  • The 3,5-dimethylisoxazole moiety was found to fit into the acetylated lysine binding pocket of BRD4, forming critical hydrogen bonds and hydrophobic interactions that stabilize the complex .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis can leverage multi-step reactions involving azetidine ring formation, isoxazole acylation, and oxazolidinedione cyclization. For example, azetidine precursors can be functionalized via nucleophilic acyl substitution using 3,5-dimethylisoxazole-4-carbonyl chloride. Reaction optimization may involve adjusting solvent polarity (e.g., dichloromethane or acetonitrile), temperature (0–50°C), and catalysts (e.g., trifluoroacetic acid for acid-mediated cyclization). Evidence from similar oxazolidinedione syntheses suggests that dry-load purification using silica gel chromatography (cyclohexane/ethyl acetate gradients) enhances yield .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry and substituent positions. For oxazolidinediones, characteristic carbonyl signals (δ ~170–180 ppm in ¹³C NMR) and azetidine/oxazole proton splitting patterns are critical .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) enable refinement of crystal structures, particularly for resolving anisotropic displacement parameters and verifying stereochemistry .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) ensures purity ≥99%, as validated for structurally related imidazolidinediones .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies should monitor degradation via:

  • Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
  • HPLC-UV/MS : Track impurities under stress conditions (e.g., 40°C/75% relative humidity). Evidence from thiazolidinedione analogs recommends storage in anhydrous environments at –20°C to prevent hydrolysis of the oxazolidinedione ring .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how can they be resolved using SHELX software?

  • Methodological Answer : Challenges include:

  • Disorder in the Azetidine Ring : Partial occupancy or rotational disorder can occur. SHELXL’s PART and FRAG instructions help model disordered regions.
  • Anisotropic Thermal Motion : Use SHELXL’s RIGU restraints to refine anisotropic displacement parameters for non-hydrogen atoms.
  • Twinned Crystals : SHELXD’s twin law detection and HKLF 5 format in SHELXL enable successful refinement .

Q. How can contradictory data in biological activity assays (e.g., anticancer vs. no activity) be systematically addressed?

  • Methodological Answer :

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false negatives/positives.
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding to hypothesized targets (e.g., kinases implicated in patents ).
  • Metabolic Stability : Assess liver microsome stability; rapid metabolism may explain discrepancies between in vitro and in vivo results .

Q. What computational strategies are effective for predicting the compound’s binding modes and structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide with high-resolution crystal structures (if available) to model interactions with targets like kinases or GPCRs.
  • QSAR Modeling : Train models using descriptors (e.g., logP, polar surface area) and bioactivity data from analogs (e.g., oxazolidinedione derivatives in ).
  • MD Simulations : GROMACS or AMBER can simulate ligand-receptor dynamics to identify critical binding residues .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation methods are recommended?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol gradients. For oxazolidinediones, baseline separation (R > 1.5) is achievable at 25°C .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) during azetidine ring formation to minimize racemization .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to compute ¹³C NMR chemical shifts (B3LYP/6-31G* level). Deviations >2 ppm may indicate incorrect tautomer assignments or solvent effects .
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.